molecular formula C12H9ClO5 B1353864 methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate CAS No. 72304-22-4

methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

Cat. No.: B1353864
CAS No.: 72304-22-4
M. Wt: 268.65 g/mol
InChI Key: MORRRYNOGWBERD-UHFFFAOYSA-N
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Description

Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate (CAS 72304-22-4) is a high-purity chemical compound for research and development applications. This chlorinated coumarin derivative has a molecular formula of C12H9ClO5 and a molecular weight of 268.65 g/mol . As a specialized coumarin scaffold, it serves as a valuable synthetic intermediate or building block in medicinal chemistry and organic synthesis. The specific structural features—including the 7-hydroxy group, 6-chloro substituent, and 2-oxo lactone core—make it a compound of interest for developing novel pharmacologically active molecules or functional materials . Researchers can utilize this ester in various cross-coupling reactions, heterocyclic synthesis, and as a precursor for further chemical modifications. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

methyl 2-(6-chloro-7-hydroxy-2-oxochromen-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO5/c1-17-11(15)2-6-3-12(16)18-10-5-9(14)8(13)4-7(6)10/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORRRYNOGWBERD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)OC2=CC(=C(C=C12)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601197866
Record name Methyl 6-chloro-7-hydroxy-2-oxo-2H-1-benzopyran-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601197866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72304-22-4
Record name Methyl 6-chloro-7-hydroxy-2-oxo-2H-1-benzopyran-4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72304-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-chloro-7-hydroxy-2-oxo-2H-1-benzopyran-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601197866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Material: 7-hydroxy-4-methyl-2H-chromen-2-one or 6-chloro-4-methyl-7-hydroxycoumarin derivatives are commonly used as precursors.

  • Esterification via Alkylation:
    The methyl acetate moiety is introduced by reacting the hydroxycoumarin derivative with alkylating agents such as ethyl chloroacetate or methyl bromoacetate in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). Typical reaction conditions involve heating at around 80°C for 10 hours to achieve optimal yields (up to 82%) while minimizing side reactions like hydrolysis.

  • Halogenation:
    The chloro substituent at position 6 can be introduced by electrophilic aromatic substitution using reagents such as acetyl chloride followed by chlorination or by starting from commercially available 6-chloro-7-hydroxycoumarin derivatives.

  • Condensation Reactions:
    The coumarin core is often synthesized by condensation of resorcinol derivatives with β-ketoesters or acetonedicarboxylic acid under acidic conditions (e.g., concentrated sulfuric acid), followed by functional group modifications.

Industrial Scale Considerations

  • Industrial synthesis optimizes these reactions using continuous flow reactors to improve heat and mass transfer, reduce reaction times, and enhance safety.

  • Green chemistry principles are applied to minimize solvent waste and use less hazardous reagents.

Step Reactants Conditions Product Yield (%) Notes
1 6-chloro-4-methyl-7-hydroxycoumarin + acetyl chloride Stirring at room temp, 1 hour 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate 63% Crystallized from ethanol; brownish solid
2 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate + K₂CO₃ + methyl bromoacetate in DMF 80°C, 10 hours Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate Up to 82% Polar aprotic solvent critical for yield
  • Crystallization from ethanol or methanol is the preferred method to isolate the product with high purity (>95%).

  • Column chromatography on silica gel using hexane/ethyl acetate gradients effectively separates the desired ester from unreacted starting materials and side products.

  • Purity is confirmed by HPLC using C18 columns with acetonitrile/water mobile phases and UV detection at 254–280 nm.

  • Spectroscopic Data:

    • ¹H NMR: Aromatic protons appear between δ 6.8–8.0 ppm; methyl ester protons resonate near δ 3.7–3.9 ppm.
    • IR Spectroscopy: Strong ester carbonyl absorption at ~1730 cm⁻¹ and chromenone carbonyl at ~1670 cm⁻¹.
    • Mass Spectrometry: Molecular ion peak consistent with molecular weight 268.65 g/mol.
  • X-ray Crystallography: Used to confirm molecular structure, bond lengths, and angles, especially to verify the position of the chloro substituent and acetate group.

  • Optimization of molar ratios of alkylating agents (1.0–1.2 equivalents) and reaction time improves yield and reduces side reactions.

  • Solvent choice is critical; DMF provides a polar aprotic environment that favors nucleophilic substitution without hydrolysis.

  • Temperature control avoids decomposition or unwanted side reactions.

  • Comparative studies show that the chloro substituent influences photophysical properties and reactivity, which is important for tailoring biological activity.

Parameter Typical Value Effect on Synthesis
Base K₂CO₃ Facilitates nucleophilic substitution
Solvent DMF Polar aprotic, enhances reaction rate
Temperature 80°C Optimal for reaction without degradation
Reaction Time 10 hours Ensures complete conversion
Molar Ratio (alkylating agent) 1.0–1.2 equiv Maximizes yield, minimizes side products
Purification Crystallization, column chromatography Achieves >95% purity

Chemical Reactions Analysis

Types of Reactions

Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted coumarins, which can have different biological activities and properties .

Scientific Research Applications

Scientific Research Applications

Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is recognized for its multifaceted applications across several domains:

Chemistry

  • Building Block : Utilized as a precursor for synthesizing more complex organic molecules.
  • Reactivity : Engages in various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of diverse coumarin derivatives.

Biology

  • Antimicrobial Activity : Exhibits significant effects against various pathogens, including bacteria and fungi.
  • Antioxidant Properties : Demonstrates the ability to scavenge free radicals, contributing to its potential health benefits.

Medicine

  • Anticancer Research : Investigated for its ability to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and activation of apoptotic pathways.
  • Anti-inflammatory Effects : Explored for its potential to mitigate inflammation-related conditions.

Industry

  • Pharmaceutical Development : Used in the formulation of new drugs targeting various diseases.
  • Material Science : Explored for applications in creating novel materials with specific properties.

Antimicrobial Activity

Research has shown that this compound possesses notable antimicrobial properties. A study evaluating its efficacy against several pathogens yielded the following results:

PathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus281 μg/mL
Escherichia coli204 μg/mL
Candida albicans216.25 μg/mL

These results indicate significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Key findings include:

  • Cell Cycle Arrest : The compound inhibits cyclins and cyclin-dependent kinases, causing cell cycle arrest at the G1/S phase.
  • Apoptotic Pathways Activation : It activates caspases and promotes cytochrome c release from mitochondria, triggering apoptosis.

Case Studies

Several studies have highlighted the efficacy of methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-y)acetate:

  • Antimicrobial Efficacy Study :
    • A comparative analysis demonstrated that this compound outperformed standard antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA) strains.
  • Cancer Cell Line Study :
    • In vitro experiments on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.

Structure–Activity Relationship (SAR)

The biological activity of coumarin derivatives is often linked to their structural features:

Structural FeatureImpact on Activity
Hydroxyl GroupEnhances antioxidant activity and solubility
Chloro GroupModulates electronic properties, influencing interactions with biological targets

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Ester and Substituent Groups

Ethyl/Buty Ester Variants
  • Ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate (CAS: 304877-87-0): Replaces the methyl ester with an ethyl group and introduces a methoxy substituent.
  • Butyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate (CAS: 313470-97-2): The longer butyl chain further elevates hydrophobicity, which may influence pharmacokinetic properties such as half-life .
Compound Ester Group Substituents (Positions) Melting Point (°C) Yield (%)
Target compound Methyl Cl (6), OH (7) 185–186 64
Ethyl variant Ethyl Cl (6), OCH₃ (7) Not reported ~70
Butyl variant Butyl Cl (6), OCH₃ (7) Not reported Not reported
Acetate vs. Hydrazide Derivatives
  • 6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate (CAS: 92696-94-1): Replaces the hydroxyl group with an acetate, reducing hydrogen-bonding capacity. This alters solubility and reactivity in nucleophilic substitution reactions .

Impact of Substituent Position and Halogenation

  • Hydroxyl Group : The hydroxyl at position 7 facilitates hydrogen bonding, influencing crystal packing (as seen in ) and solubility in polar solvents .

Physicochemical and Crystallographic Insights

  • Solubility : The hydroxyl group in the target compound improves aqueous solubility compared to fully alkylated variants (e.g., butyl derivatives in ) .
  • Crystal Structure : The crystal structure of methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate () reveals intermolecular O–H···O and C–H···O interactions, stabilizing the lattice. Chlorine substitution may further influence packing efficiency .

Biological Activity

Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, a derivative of coumarin, has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a chloro group and a hydroxyl group that contribute to its reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications in medicine.

  • IUPAC Name : Methyl 2-(6-chloro-7-hydroxy-2-oxochromen-4-yl)acetate
  • CAS Number : 72304-22-4
  • Molecular Formula : C12H9ClO5
  • Molecular Weight : 268.65 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells.
  • Antioxidant Activity : It exhibits significant antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Antimicrobial Properties : Research indicates that the compound possesses antimicrobial activity against various bacterial and fungal strains.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial effects. A study evaluated its efficacy against several pathogens:

PathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus281 μg/mL
Escherichia coli204 μg/mL
Candida albicans216.25 μg/mL

The compound showed significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been found to induce apoptosis in cancer cell lines through the following pathways:

  • Cell Cycle Arrest : The compound inhibits key cyclins and cyclin-dependent kinases, leading to cell cycle arrest at the G1/S phase.
  • Apoptotic Pathways Activation : It activates caspases and promotes the release of cytochrome c from mitochondria, triggering apoptotic pathways .

Structure–Activity Relationship (SAR)

The biological activity of coumarin derivatives often correlates with their structural features. For this compound, the presence of the hydroxyl and chloro groups enhances its reactivity and biological potency:

  • Hydroxyl Group : Contributes to antioxidant activity and enhances solubility in biological systems.
  • Chloro Group : Modulates electronic properties, influencing interaction with biological targets.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A comparative analysis demonstrated that this compound outperformed several standard antibiotics against MRSA strains .
  • Cancer Cell Line Study : In vitro experiments on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or esterification. For example, reacting 7-hydroxy-4-methyl-2H-chromen-2-one with ethyl chloroacetate in dry DMF using K₂CO₃ as a base at 80°C for 10 hours yields structurally similar coumarin esters . Optimization involves adjusting molar ratios (e.g., 1.0–1.2 equivalents of alkylating agents) and reaction time to improve yields (reported up to 82% vs. literature 40% for analogous compounds) . Solvent choice (e.g., DMF for polar aprotic conditions) and temperature control are critical to avoid side reactions like hydrolysis.

Q. How can researchers confirm the molecular structure of this compound?

  • Methodology : Use X-ray crystallography (e.g., CCDC data for analogous coumarins in ) to resolve bond lengths, angles, and torsion angles. For example, the C=O bond length in the chromen-2-one ring typically ranges from 1.20–1.23 Å . Spectroscopic validation includes:

  • ¹H/¹³C NMR : Aromatic protons appear at δ 6.8–8.0 ppm; the acetate methyl group resonates near δ 3.7–3.9 ppm .
  • IR : Strong absorption bands at ~1730 cm⁻¹ (ester C=O) and ~1670 cm⁻¹ (chromenone C=O) .

Q. What purification methods are effective for isolating this compound?

  • Methodology : Crystallization from ethanol or methanol is preferred for high-purity isolation (>95%). Column chromatography using silica gel (hexane/ethyl acetate gradient) resolves ester derivatives from unreacted starting materials . Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254–280 nm .

Advanced Research Questions

Q. How can conflicting data on substituent effects (e.g., chloro vs. methoxy groups) on bioactivity be resolved?

  • Methodology : Perform comparative SAR studies using analogs with controlled substitutions. For example:

  • Replace the 6-chloro group with methoxy (as in ) and assess antimicrobial activity via MIC assays .
  • Use DFT calculations to correlate electronic properties (e.g., Hammett σ values) with experimental bioactivity. Contradictions may arise from steric hindrance or hydrogen-bonding differences, which can be clarified via crystallographic data .

Q. What crystallographic challenges arise in resolving the 3D structure of this compound, and how are they addressed?

  • Challenges : Disorder in the acetate group or chloro substituent due to rotational flexibility.
  • Solutions :

  • Collect high-resolution data (θmax > 25°) using synchrotron radiation.
  • Apply SHELXL refinement with anisotropic displacement parameters for non-H atoms .
  • Validate using R-factor convergence (target: <0.05) and residual electron density maps .

Q. How does the chloro substituent influence the compound’s photophysical properties?

  • Methodology : Compare UV-Vis absorption (e.g., λmax ~320 nm for chloro vs. ~300 nm for unsubstituted coumarins) and fluorescence quantum yields. The electron-withdrawing chloro group red-shifts absorption due to extended conjugation. Time-resolved spectroscopy (e.g., TCSPC) quantifies excited-state lifetimes, which are typically shorter for halogenated coumarins due to heavy-atom effects .

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